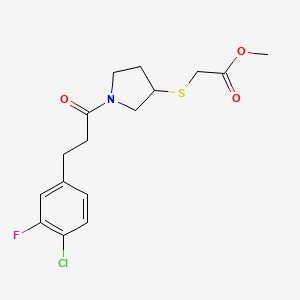
Methyl 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also includes a chloro-fluoro phenyl group, a propanoyl group, and a thioacetate group.
Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of natural products and pharmaceuticals due to their biological activity. The compound can be utilized in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids . These derivatives play a crucial role in cell biology and are used in the treatment of various disorders, including cancer and microbial infections .
Antiviral Applications
Indole derivatives, which can be synthesized using Methyl 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate, have shown promise as antiviral agents. They have been reported to exhibit inhibitory activity against influenza A and other viruses, making them valuable in the development of new antiviral drugs .
Anti-inflammatory and Anticancer Properties
The biological potential of indole derivatives extends to anti-inflammatory and anticancer activities. By serving as a precursor in the synthesis of these derivatives, the compound can contribute to the creation of new treatments for inflammation and cancer .
Antimicrobial and Antitubercular Effects
Indole derivatives also possess antimicrobial and antitubercular properties. The compound can be used to synthesize derivatives that combat a broad range of bacterial infections, including tuberculosis .
Antidiabetic and Antimalarial Uses
The compound’s role in synthesizing indole derivatives that exhibit antidiabetic and antimalarial activities cannot be overstated. These derivatives are crucial in the ongoing fight against diabetes and malaria, offering potential for new therapeutic agents .
Neuroprotective and Cognitive Enhancing Effects
Finally, indole derivatives have been associated with neuroprotective and cognitive-enhancing effects. The compound can be instrumental in synthesizing derivatives that protect neural tissue and improve cognitive function, which is particularly relevant in the context of neurodegenerative diseases .
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 2-[1-[3-(4-chloro-3-fluorophenyl)propanoyl]pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFNO3S/c1-22-16(21)10-23-12-6-7-19(9-12)15(20)5-3-11-2-4-13(17)14(18)8-11/h2,4,8,12H,3,5-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURPOQQDJRCPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)CCC2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(cinnamylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2899167.png)
![Methyl 3-(thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2899168.png)
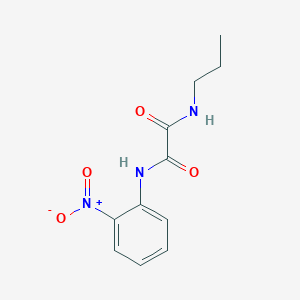
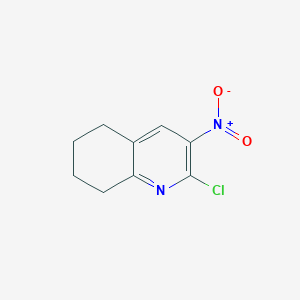
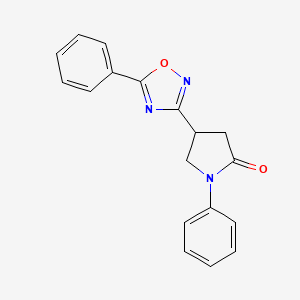
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-bromophenyl)acetamide](/img/structure/B2899178.png)
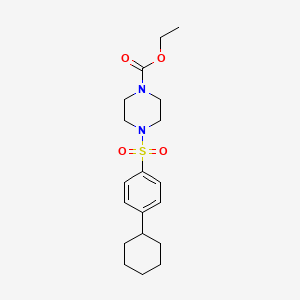
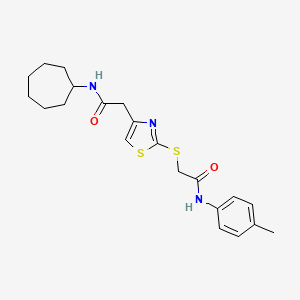
![7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/no-structure.png)
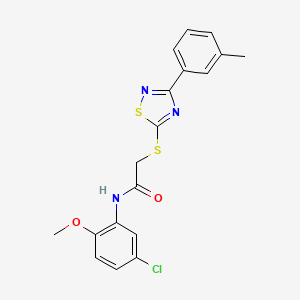


![7-(4-chlorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2899188.png)
![N-(2,3-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2899189.png)